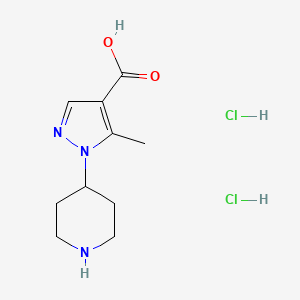

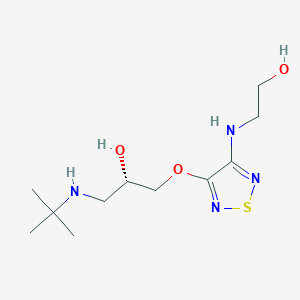

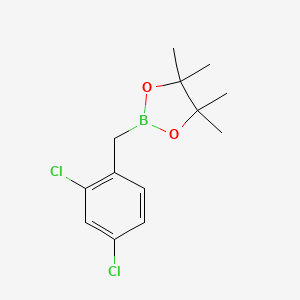

![molecular formula C7H10ClN3O2 B1435751 Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride CAS No. 237064-56-1](/img/structure/B1435751.png)

Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride

Descripción general

Descripción

Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride is a chemical compound that is used in various applications. It is a derivative of hydrazine, where one or more hydrogen atoms have been replaced by hydrocarbon groups . This compound is used in the synthesis of 2-Vinyloxyethyloxy-4-diethylaminophenyl-1-carbaldehyde N,N-diphenylhydrazone .

Synthesis Analysis

Hydrazines can be produced by the reduction of N-nitrosodimethylamine . The reduction of benzenediazonium chloride with tin (II) chloride and hydrochloric acid provides phenylhydrazine . 2,4-Dinitrophenylhydrazine is produced by the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine .Molecular Structure Analysis

The molecular structure of this compound consists of two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . The InChI code for this compound is 1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6 (5)9 (10)11;/h1-4,8H,7H2;1H .Chemical Reactions Analysis

Hydrazines can undergo a variety of chemical reactions. For instance, aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine . Hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat .Physical And Chemical Properties Analysis

Hydrazines are a class of chemical compounds that are colorless liquids . Aliphatic monosubstituted and asymmetrically disubstituted hydrazines are very water soluble, strongly alkaline, and good reducing agents . Aromatic monosubstituted and asymmetrically disubstituted hydrazines are poorly soluble in water, less basic, and weaker reducing agents .Aplicaciones Científicas De Investigación

Photoremovable Protecting Groups

2-Nitrobenzyl compounds are widely used as photoremovable protecting groups in photochemical reactions. They undergo an intramolecular 1,5-H shift to yield aci-nitro protomers as primary photoproducts, which can then cyclize to form short-lived benzisoxazolidines .

Biomedical Hydrogels

These compounds play a role in the formation of covalently-crosslinked hydrogels for biomedical applications through carbonyl-condensation reactions that form imine, hydrazone, or oxime bonds under mild conditions .

Protein Chemistry

In protein chemistry, alkyl or aryl hydrazides derived from 2-nitrobenzyl compounds are used in hydrazide-based native chemical ligation (NCL) for protein or peptide modifications .

Synthesis of Pyrazolines

They are also involved in the synthesis of substituted pyrazolines from α,β-unsaturated carbonyl compounds through reactions with hydrazine .

Mecanismo De Acción

Target of Action

2-nitrobenzyl compounds have found numerous applications as photoremovable protecting groups .

Mode of Action

The mode of action of (2-nitrobenzyl)hydrazine hydrochloride involves a series of photochemical reactions. These reactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . The primary aci-nitro intermediates react by two competing paths. The balance between the two depends on the reaction medium .

Biochemical Pathways

The biochemical pathways affected by (2-nitrobenzyl)hydrazine hydrochloride involve the formation of 2-nitroso hydrates by dual proton transfer . In aprotic solvents and in aqueous acid and base, reaction via hydrated nitroso compounds formed by proton transfer prevails . In water, pH 3–8, the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates, predominates .

Result of Action

The result of the action of (2-nitrobenzyl)hydrazine hydrochloride is the formation of 2-nitroso benzaldehyde and 2-nitroso acetophenone, respectively, with quantum yields of about 60% .

Action Environment

The action of (2-nitrobenzyl)hydrazine hydrochloride is influenced by the reaction medium. The balance between the two reaction paths of the primary aci-nitro intermediates depends strongly on the reaction medium .

Safety and Hazards

Propiedades

IUPAC Name |

(2-nitrophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c8-9-5-6-3-1-2-4-7(6)10(11)12;/h1-4,9H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIJXNMXTVBBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride | |

CAS RN |

237064-56-1 | |

| Record name | Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237064-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

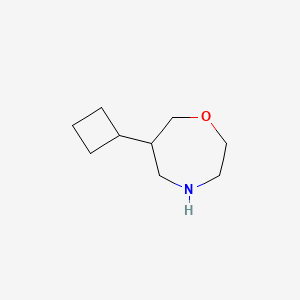

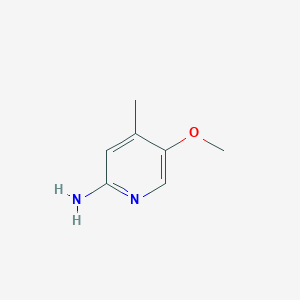

![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)

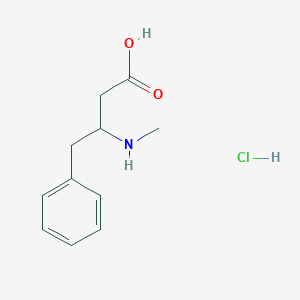

![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)

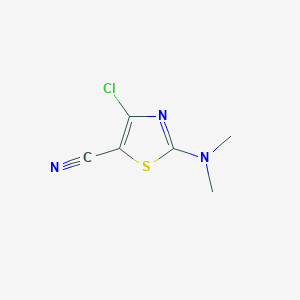

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)

![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)